molecular formula C19H21ClN6O3 B2661453 8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923686-60-6

8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2661453
CAS No.: 923686-60-6
M. Wt: 416.87
InChI Key: SHQGDFOTRUJFNT-UHFFFAOYSA-N
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Description

8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a propyl chain, and a dimethyl-imidazo[2,1-f]purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium azide, thiourea.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution reactions could introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown promise in preliminary studies as an inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate specific molecular pathways is of significant interest.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar compounds include other imidazo[2,1-f]purines with different substituents on the phenyl ring or variations in the propyl chain.

    This compound: Compounds with similar core structures but different functional groups, such as hydroxyl or nitro groups.

Uniqueness

What sets this compound apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

6-[3-(3-chloro-4-methoxyanilino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O3/c1-11-10-26-15-16(24(2)19(28)23-17(15)27)22-18(26)25(11)8-4-7-21-12-5-6-14(29-3)13(20)9-12/h5-6,9-10,21H,4,7-8H2,1-3H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQGDFOTRUJFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCNC4=CC(=C(C=C4)OC)Cl)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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